Cas no 314764-20-0 (2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid)

2-({2-[4-(Propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid is a specialized organic compound featuring a hydrazine-carboxyl linkage integrated with a benzoic acid core and a propionylamino-substituted benzoyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry applications, particularly in the development of hydrazide-based intermediates or pharmaceutical precursors. Its bifunctional design allows for selective modifications at both the hydrazine and carboxyl groups, facilitating controlled derivatization. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. Its precise molecular architecture supports applications in targeted drug design or as a scaffold for bioactive molecule development.
2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid structure
314764-20-0 structure
Product name:2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid
CAS No:314764-20-0
MF:C18H17N3O5
MW:355.344684362412
MDL:MFCD01813856
CID:4786272

2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid
    • 2-[(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinyl)carbonyl]benzoic acid
    • 1,2-Benzenedicarboxylic acid, 1-[2-[4-[(1-oxopropyl)amino]benzoyl]hydrazide]
    • MDL: MFCD01813856
    • Inchi: 1S/C18H17N3O5/c1-2-15(22)19-12-9-7-11(8-10-12)16(23)20-21-17(24)13-5-3-4-6-14(13)18(25)26/h3-10H,2H2,1H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)
    • InChI Key: OSAMGRTVAHMTHU-UHFFFAOYSA-N
    • SMILES: C(=O)(NNC(=O)C1C=CC(=CC=1)NC(CC)=O)C1C=CC=CC=1C(O)=O

2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
173549-1g
2-({2-[4-(Propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid
314764-20-0
1g
$316.00 2023-09-10
Matrix Scientific
173549-10g
2-({2-[4-(Propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid
314764-20-0
10g
$1170.00 2023-09-10
Matrix Scientific
173549-5g
2-({2-[4-(Propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid
314764-20-0
5g
$810.00 2023-09-10

Additional information on 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid

Introduction to 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid (CAS No. 314764-20-0)

2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid, identified by the CAS number 314764-20-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly its hydrazino and carboxylic acid functionalities, contribute to its potential as a precursor in the synthesis of bioactive agents.

The chemical structure of 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid consists of a benzoic acid core substituted with a hydrazino group and an acylated benzoyl moiety. This arrangement imparts distinct reactivity and binding properties, which are exploited in various biochemical assays. The presence of the propionylamino group enhances the molecule's solubility and interaction with biological targets, making it a valuable scaffold for drug design.

In recent years, there has been growing interest in the development of novel compounds that can modulate inflammatory pathways and oxidative stress responses. 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid has been investigated for its potential role in these processes. Studies have demonstrated that derivatives of this compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. The hydrazino functionality is particularly noteworthy, as it can participate in redox-sensitive interactions, providing a mechanism for regulating cellular signaling.

Moreover, the benzoic acid moiety is well-documented for its antimicrobial and anti-inflammatory properties. Researchers have explored modifications to this core structure to enhance its pharmacological profile. For instance, incorporating substituents that improve metabolic stability or target specific binding pockets has led to the discovery of more potent analogs. The compound's ability to cross-react with various biomolecules suggests its utility in designing multitargeted therapeutics, which are increasingly favored in modern drug discovery.

The synthesis of 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid involves multi-step organic reactions, including condensation, acylation, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methodologies align with current trends in green chemistry, emphasizing sustainable practices and minimal waste generation.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of this compound with biological targets. The three-dimensional structure of 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid has been optimized using density functional theory (DFT), providing insights into its electronic properties and hydrogen bonding capabilities. These computational insights have guided experimental efforts to refine the molecule's pharmacokinetic properties.

In clinical settings, preliminary studies have highlighted the therapeutic potential of derivatives related to CAS No. 314764-20-0. In vitro assays have shown that certain analogs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in treating chronic inflammatory diseases. Additionally, preclinical trials have demonstrated protective effects against oxidative damage in cell culture models, indicating potential applications in neurodegenerative disorders.

The future direction of research on 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid includes exploring its role in cancer therapy. Preliminary data suggest that this compound can modulate pathways involved in tumor growth and metastasis. By targeting specific enzymes or receptors overexpressed in cancer cells, it may serve as a lead compound for developing novel anticancer agents. Furthermore, combination therapies involving this molecule with existing chemotherapeutic agents are being investigated to enhance treatment efficacy.

The development of novel pharmaceuticals relies heavily on collaborations between academic institutions and industrial partners. Companies specializing in contract research organizations (CROs) have been instrumental in advancing the synthetic chemistry and preclinical testing of compounds like CAS No. 314764-20-0. These partnerships ensure that promising candidates undergo rigorous evaluation before entering clinical trials.

The regulatory landscape for new drug candidates is stringent but well-established, ensuring safety and efficacy before market approval. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on chemical structure, pharmacokinetics, toxicity profiles, and clinical efficacy before approving a new drug. The systematic study of 2-({2-[4-(propionylamino)benzoyl]hydrazino}carbonyl)benzoic acid adheres to these guidelines.

In conclusion,CAS No 314764-20-0 represents a significant advancement in pharmaceutical research due to its unique structural features and biological activities. Its potential applications span multiple therapeutic areas, including anti-inflammation, antioxidation, and oncology. As research continues to uncover new derivatives and mechanisms of action,this compound will likely remain at the forefront of medicinal chemistry innovation.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.